molecular formula C15H16O5 B12377900 Linderanine C

Linderanine C

Cat. No.: B12377900
M. Wt: 276.28 g/mol
InChI Key: CVZMILBWBVELOQ-ZFVXVEAMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Linderanine C is primarily isolated from natural sources, specifically the roots of Lindera aggregata . The extraction process involves the use of solvents to separate the compound from the plant material. There is limited information available on the synthetic routes for this compound, as it is mainly obtained through natural extraction methods .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the roots of Lindera aggregata. The process includes harvesting the plant roots, drying them, and then using solvents to extract the compound. The extracted compound is then purified using various chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Linderanine C undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized sesquiterpenoid derivatives .

Comparison with Similar Compounds

Linderanine C is unique among sesquiterpenoids due to its specific biological activities and chemical structure. Similar compounds include other sesquiterpenoids isolated from the Lauraceae family, such as:

These compounds share similar structural features but differ in their specific biological activities and chemical reactivity .

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

(1S,7R,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,10-diene-9,15-dione

InChI

InChI=1S/C15H16O5/c1-7-4-3-5-15-12(20-15)11(19-14(15)17)10-8(2)13(16)18-9(10)6-7/h4,9,11-12H,3,5-6H2,1-2H3/t9-,11+,12+,15+/m1/s1

InChI Key

CVZMILBWBVELOQ-ZFVXVEAMSA-N

Isomeric SMILES

CC1=CCC[C@@]23[C@@H](O2)[C@H](C4=C(C(=O)O[C@@H]4C1)C)OC3=O

Canonical SMILES

CC1=CCCC23C(O2)C(C4=C(C(=O)OC4C1)C)OC3=O

Origin of Product

United States

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